![molecular formula C26H24N2O4 B2393793 N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide CAS No. 302939-26-0](/img/structure/B2393793.png)
N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide
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Overview
Description
“N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also has two methoxyphenyl groups attached to the oxazole ring, and a benzyl group attached through an acetamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, with the methoxyphenyl and benzyl groups providing additional complexity . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the acetamide group. The oxazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The acetamide group could potentially undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of crystallinity, solubility, melting point, and spectral properties (e.g., NMR, IR, UV-Vis) would need to be determined experimentally .Scientific Research Applications
Antioxidant Activity
The compound has been studied for its antioxidant properties . It was tested for its ability to interact with the stable free radical DPPH (1,1-diphenyl-2-picrylhydrazyl radical) as well as with the water-soluble azo compound AAPH (2,2′-azobis (2-amidinopropane) dihydrochloride) .
Anti-inflammatory Activity
The compound has also been tested for its anti-inflammatory activity . It was evaluated for its ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in the inflammatory response .
Synthesis of New Compounds
The compound has been used in the synthesis of new benzyl-protected compounds . The synthesis involved bromination, benzyl protection, and halogen exchange reaction .
Electro-Optic Effects
The compound has been studied for its electro-optic effects . The research focused on the changes in the electro-optical properties of LC cell when the concentration of the organic dopant exceeded 3 wt% .
Fast Proton-Induced Fission
The compound has been investigated in the context of fast proton-induced fission of 238U . The study evaluated fission variables such as cross-sections, mass distributions, and prompt neutron emission .
Safety and Hazards
Future Directions
Future research could involve synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activities. It could be interesting to explore its potential uses in fields such as medicinal chemistry, given the known activities of other oxazole-containing compounds .
properties
IUPAC Name |
N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-30-21-12-8-19(9-13-21)25-23(16-24(29)27-17-18-6-4-3-5-7-18)32-28-26(25)20-10-14-22(31-2)15-11-20/h3-15H,16-17H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOACLDHYWXXRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide |
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